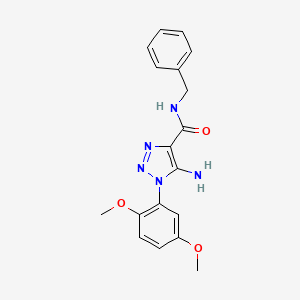

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is a triazole derivative that has been synthesized using various methods. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for further exploration in the field of drug discovery.

Scientific Research Applications

Dimroth Rearrangement and Synthetic Applications

A notable aspect of the research involves the Dimroth rearrangement, where 4-amino-3-benzyl-1,2,3-triazoles and their derivatives undergo isomerization under alkaline conditions to form 4-benzylamino isomers. This reaction has preparative significance, enabling the synthesis of compounds like 4-amino-3-benzyl-1,2,3-triazole through decarboxylation and subsequent transformations leading to complex structures such as 6-amino-2-(4-amino-3-benzyl-1,2,3-triazol-5-yl)-9-benzyl-8-azapurine (Albert, 1970).

Triazole-Based Scaffolds for Peptidomimetics

Another line of research explores the utilization of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives for creating triazole-based scaffolds, useful in the design of peptidomimetics and biologically active compounds. A specific study developed a ruthenium-catalyzed cycloaddition protocol for synthesizing protected versions of these triazole amino acids, which are key intermediates in constructing HSP90 inhibitors and other biologically relevant molecules (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives

Further research extends to the antimicrobial properties of novel triazole derivatives. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their evaluation against various microorganisms revealed that some compounds exhibit significant antimicrobial activities, highlighting the potential of triazole derivatives in antimicrobial drug development (Bektaş et al., 2007).

Advanced Heterocyclic Synthesis

The synthesis of heterocyclic compounds incorporating the triazole unit, such as 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines, showcases the versatility of triazole derivatives in constructing complex molecular architectures for various applications, including medicinal chemistry and material science (Kemskiy et al., 2018).

properties

IUPAC Name |

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-8-9-15(26-2)14(10-13)23-17(19)16(21-22-23)18(24)20-11-12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIREWVCHPNBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)

![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)

![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)